molecular formula C5H15ClN2O3S2 B13757124 S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride CAS No. 23545-56-4

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride

Cat. No.: B13757124
CAS No.: 23545-56-4
M. Wt: 250.8 g/mol
InChI Key: XXXGPFXKOBROPZ-UHFFFAOYSA-N
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Description

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride: is a chemical compound with the molecular formula C5H14ClNO3S2 . It is known for its unique structure, which includes both amino and thiosulfate groups. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with 2-chloroethyl hydrogen thiosulfate . The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to sulfate.

    Reduction: It can also be reduced to form various sulfur-containing compounds.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfate derivatives.

    Reduction: Thiol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules through its amino and thiosulfate groups. These interactions can lead to the modulation of enzyme activities and the alteration of biochemical pathways. The compound may also act as a scavenger of reactive oxygen species, providing protective effects against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • S-(3-aminopropyl) hydrogen thiosulfate
  • 2-Aminoethyl hydrogen sulfate
  • 3-Amino-1-propanethiol hydrochloride

Uniqueness

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

23545-56-4

Molecular Formula

C5H15ClN2O3S2

Molecular Weight

250.8 g/mol

IUPAC Name

1-amino-3-(2-sulfosulfanylethylamino)propane;hydrochloride

InChI

InChI=1S/C5H14N2O3S2.ClH/c6-2-1-3-7-4-5-11-12(8,9)10;/h7H,1-6H2,(H,8,9,10);1H

InChI Key

XXXGPFXKOBROPZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCSS(=O)(=O)O.Cl

Origin of Product

United States

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